3,5-Dibromo-2-chloro-1,1'-biphenyl
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Overview
Description
3,5-Dibromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 3 and 5 positions and one chlorine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 2-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-chloro-1,1’-biphenyl may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states and halogenation patterns .
Scientific Research Applications
3,5-Dibromo-2-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to halogenated biphenyls and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chloro-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its reactivity and ability to participate in various chemical processes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1,1’-biphenyl
- 2,2’-Dibromo-1,1’-biphenyl
- 3,5-Dichloro-1,1’-biphenyl
- 2,3,5-Tribromo-1,1’-biphenyl
Uniqueness
3,5-Dibromo-2-chloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl core. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The combination of bromine and chlorine atoms enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C12H7Br2Cl |
---|---|
Molecular Weight |
346.44 g/mol |
IUPAC Name |
1,5-dibromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
ANIOSRNIFZHGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl |
Origin of Product |
United States |
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